molecular formula C19H22ClN3O B2376521 6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide CAS No. 2224159-48-0

6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide

Cat. No. B2376521
CAS RN: 2224159-48-0
M. Wt: 343.86
InChI Key: MQZKGTQRCRNPOO-UHFFFAOYSA-N
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Description

The compound “6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide” is a chemical compound with the empirical formula C13H11ClN2O . Unfortunately, there is limited information available about this specific compound.


Physical And Chemical Properties Analysis

The compound “6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide” is a white powder with a melting point of 85–87°C . The 1H NMR and 13C NMR spectra of the compound have been reported .

Scientific Research Applications

Molecular Interactions and Pharmacological Potential

  • The molecule has been studied for its interactions with specific receptors, such as the CB1 cannabinoid receptor. Research has shown that certain analogs of this compound, which share structural similarities, can act as potent antagonists for these receptors. These interactions were analyzed using molecular orbital methods and 3D-quantitative structure-activity relationship (QSAR) models, providing insights into the molecular basis of receptor binding and activity. Such compounds have potential therapeutic applications in areas where modulation of these receptors is beneficial, such as in pain management, neurological disorders, and certain types of cancer (Shim et al., 2002).

Chemical Modifications and Synthesis

  • The compound and its derivatives have been subjects of chemical modifications to explore their pharmacological profiles. For example, derivatives have been synthesized and evaluated for various activities, including their potential as glycine transporter 1 inhibitors. This research indicates the versatility of the core structure in yielding compounds with significant biological activities, which could be useful in treating disorders related to neurotransmitter dysregulation (Yamamoto et al., 2016).

Structural and Electronic Properties

  • The structural and electronic properties of similar anticonvulsant compounds, including those with pyridine cores, have been explored. These studies involve crystal structure analysis and molecular orbital calculations to understand the conformational preferences and electronic distributions that contribute to their biological activity. Understanding these properties can guide the design of new compounds with enhanced efficacy and reduced side effects for neurological conditions (Georges et al., 1989).

properties

IUPAC Name

6-chloro-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-4-2-3-5-16(14)13-23-10-8-17(9-11-23)22-19(24)15-6-7-18(20)21-12-15/h2-7,12,17H,8-11,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZKGTQRCRNPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)NC(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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